Product packaging for (1S,2R)-2-aminocyclopentane-1-carboxamide(Cat. No.:)

(1S,2R)-2-aminocyclopentane-1-carboxamide

Cat. No.: B13341657
M. Wt: 128.17 g/mol
InChI Key: FUGFTUCRJJFPES-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance in Contemporary Organic and Bioorganic Chemistry

In modern drug discovery, the use of conformationally constrained building blocks is a cornerstone of rational design. The (1S,2R)-2-aminocyclopentane-1-carboxamide scaffold is significant due to its structural resemblance to turns and loops in natural peptides, which are often involved in molecular recognition events. By incorporating this rigid structure, researchers can create peptidomimetics with more predictable and stable three-dimensional shapes.

The Role of Stereochemistry in the Design and Functionality of Cyclic Amino Acid Derivatives

Stereochemistry is paramount in determining the biological function of chiral molecules like this compound. The specific spatial arrangement of the amino and carboxamide groups relative to the cyclopentane (B165970) ring—defined as (1S,2R)—is critical for its interaction with chiral biological macromolecules such as enzymes and receptors.

The "cis" configuration of the amino and carboxamide groups on the same face of the ring, combined with the specific absolute configuration at carbons 1 and 2, dictates the precise geometry of the molecule. This fixed orientation is fundamental to its application in creating structured oligomers known as foldamers. nih.gov Peptides incorporating the parent acid, 2-aminocyclopentanecarboxylic acid (ACPC), can form stable, predictable secondary structures, including various types of helices. nih.govresearchgate.net The specific stereoisomer used determines the folding preference and the ultimate three-dimensional shape of the oligomer. nih.gov This principle allows for the design of β-peptides with predefined structures capable of mimicking natural peptides or disrupting protein-protein interactions. The ability to synthesize and utilize stereochemically pure isomers, such as the (1S,2R) form, is therefore essential for advancing this area of bioorganic chemistry. nih.govacs.org

PropertyDescription
IUPAC Name This compound
Molecular Formula C6H12N2O
Stereochemistry The amino and carboxamide groups are in a cis relative configuration. The absolute configuration is (1S, 2R).
Functional Groups Primary Amine (-NH2), Primary Amide (-CONH2)
Core Structure Cyclopentane Ring

Overview of Research Trajectories for Constrained Amino Acids

The research trajectory for constrained amino acids, including derivatives like this compound, is focused on expanding their utility as tools for creating novel therapeutics and molecular probes. Key areas of investigation include:

Development of Novel Peptidomimetics: A primary goal is the design of peptidomimetics with enhanced properties, such as increased resistance to enzymatic degradation, improved cell permeability, and higher receptor selectivity compared to natural peptides. The incorporation of constrained scaffolds is a proven strategy to achieve this. mdpi.com

Creation of Foldamers: There is growing interest in developing foldamers—non-natural oligomers that adopt well-defined secondary and tertiary structures. Constrained amino acids like ACPC are crucial building blocks for these constructs, which have potential applications as antimicrobials, protein-protein interaction inhibitors, and novel biomaterials. nih.gov The ability to create scalable syntheses for all stereoisomers of building blocks like ACPC is a critical enabler for this field. nih.govresearchgate.net

Scaffolds for Targeted Therapies: The use of these scaffolds to present pharmacophoric groups in a defined spatial arrangement is being actively explored. As seen with the RGD peptidomimetics, the cyclopentane ring serves as a rigid scaffold to correctly position functional groups for optimal interaction with a biological target. mdpi.com This approach is being applied to a wide range of disease targets.

The table below summarizes key research findings related to the parent acid, which inform the potential applications of the carboxamide derivative.

Research AreaKey Findings
Integrin Ligand Design Cyclic RGD peptidomimetics containing the (1S,2R)-cis-β-ACPC scaffold show nanomolar binding affinity for the αvβ3 integrin receptor and exhibit pronounced selectivity over the α5β1 receptor. mdpi.com
Peptide Foldamer Chemistry The parent acid, ACPC, is a preferred building block for creating peptide foldamers with high conformational stability that can form predictable secondary structures like helices. nih.gov
Stereoselective Synthesis Scalable synthetic routes have been developed to produce all four stereoisomers of ACPC, providing access to the necessary building blocks for systematic structure-activity relationship studies. nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B13341657 (1S,2R)-2-aminocyclopentane-1-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(1S,2R)-2-aminocyclopentane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m0/s1

InChI Key

FUGFTUCRJJFPES-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C(=O)N

Canonical SMILES

C1CC(C(C1)N)C(=O)N

Origin of Product

United States

Sophisticated Synthetic Methodologies for 1s,2r 2 Aminocyclopentane 1 Carboxamide and Stereoisomers

Enantioselective Synthetic Strategies

Enantioselective synthesis provides a direct route to specific stereoisomers, avoiding the need for resolving racemic mixtures. These strategies often employ chiral catalysts, auxiliaries, or reagents to induce stereoselectivity during the formation of the cyclopentane (B165970) core or the introduction of its functional groups.

Asymmetric Catalysis in Cyclopentane Ring Formation

Asymmetric catalysis is a powerful tool for constructing chiral molecules. In the context of cyclopentane amino acid precursors, transition metal-catalyzed cycloaddition reactions have proven effective. One notable approach involves the [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbenes, catalyzed by a chiral dirhodium complex. nih.gov This method facilitates the formation of highly functionalized chiral cyclopentyl β-amino esters with excellent enantioselectivity and diastereocontrol. nih.gov The reaction typically utilizes β-silyl-substituted enoldiazoacetates, where a hydrogen-bond association between the vinylcarbamate and the intermediate metalloenolcarbene is proposed to be crucial for the transformation's success. nih.gov

Table 1: Asymmetric [3+2] Cycloaddition for Cyclopentyl β-Amino Ester Synthesis nih.gov

Catalyst Reactants Yield Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Chiral Dirhodium Complex Enecarbamates + Metalloenolcarbenes High Excellent Up to 98%

Diastereoselective Approaches for Relative Stereocontrol

Diastereoselective strategies are fundamental for establishing the correct relative configuration of substituents on the cyclopentane ring. A scalable and versatile approach for synthesizing all stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) relies on the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate. nih.govacs.org In this method, a chiral amine, such as (S)-α-phenylethylamine, is used as a chiral auxiliary. The reaction produces a mixture of diastereomeric amino esters, which can then be separated. nih.govacs.org Subsequent chemical transformations, including the removal of the chiral auxiliary via hydrogenolysis and hydrolysis of the ester, yield the desired enantiomerically pure cis- or trans-amino acid. nih.gov For instance, to obtain the (1R,2S) stereoisomer, (R)-α-phenylethylamine is used as the starting material. acs.org

This strategy allows for the synthesis of all four stereoisomers of ACPC by selecting the appropriate enantiomer of the chiral amine and the corresponding diastereomeric salt for crystallization. nih.govacs.org

Chiral Auxiliary and Organocatalytic Methods

Chiral Auxiliary Methods

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recovered. wikipedia.org Oxazolidinones, popularized by David Evans, are a well-known class of chiral auxiliaries that can be prepared from amino alcohols. wikipedia.org In a relevant example, an oxazolidinone derived from (1S,2R)-2-aminocyclopentan-1-ol has been shown to be a highly effective chiral auxiliary in asymmetric alkylations and syn-aldol reactions, providing excellent diastereofacial selectivity (>99% de). nih.gov The conformationally constrained cyclopentane ring of the auxiliary effectively shields one face of the enolate, directing incoming electrophiles to the opposite face. nih.gov The auxiliary can then be cleaved under standard conditions to furnish the chiral carboxylic acid or β-hydroxy acid. nih.gov

Organocatalytic Methods

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative for asymmetric synthesis. mdpi.com Bifunctional thiourea (B124793) catalysts derived from cinchona alkaloids have been employed in the intramolecular Michael addition of nitronates to construct five-membered ring systems. researchgate.net This approach can generate cis-functionalized γ-nitroketones, which are valuable precursors to cyclic γ-amino acids, with good yields and reasonable selectivities. researchgate.net Although this specific example leads to a γ-amino acid precursor, the principles of using chiral organocatalysts to control stereochemistry during ring formation are applicable to the synthesis of related β-amino acid structures. nih.gov

Table 2: Organocatalytic Synthesis of Chiral Cyclopentane Precursors researchgate.net

Catalyst Type Reaction Key Features Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Cinchonine-derived thiourea Intramolecular Michael Addition Forms cis-nitrocyclopentanes >19:1 80%

Chemoenzymatic Synthesis and Kinetic Resolution Techniques

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to produce enantiopure compounds. nih.gov Enzymes, particularly hydrolases like lipases, are widely used for their ability to discriminate between enantiomers in racemic mixtures. nih.gov

Enzymatic Hydrolysis for Chiral Amino Acid Production

Enzymatic hydrolysis can be a key step in accessing chiral amino acids from racemic precursors. A notable strategy for producing cis-2-aminocyclopentanecarboxylic acid involves the enzymatic hydrolysis of a racemic bicyclic β-lactam, which is accessible via a [2+2] cycloaddition of chlorosulfonyl isocyanate to cyclopentene. nih.gov This biocatalytic step directly converts one of the lactam enantiomers into the corresponding chiral amino acid, enabling a route to the enantiopure product. nih.gov This method leverages the high stereoselectivity of enzymes to achieve resolution that can be difficult to obtain through classical chemical means.

Lipase-Catalyzed Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture, where one enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent. Lipases are particularly effective for this purpose, demonstrating excellent stability in organic solvents and high enantioselectivity without the need for cofactors. nih.gov

The kinetic resolution of racemic cis- and trans-2-aminocyclopentanecarboxamides has been successfully achieved through lipase-catalyzed N-acylation. researchgate.net Specifically, Candida antarctica lipase (B570770) B (CAL-B) has been shown to be highly effective in catalyzing the N-acylation with 2,2,2-trifluoroethyl butanoate. researchgate.net This process selectively acylates one enantiomer of the racemic aminocyclopentanecarboxamide, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net The choice of enzyme is critical, as other lipases, such as Pseudomonas cepacia lipase or C. antarctica lipase A, showed lower enantioselectivity for these substrates. researchgate.net

Table 3: Lipase-Catalyzed Kinetic Resolution of 2-Aminocyclopentanecarboxamides researchgate.net

Enzyme Substrate Acylating Agent Key Outcome
Candida antarctica lipase B (CAL-B) Racemic cis- and trans-2-aminocyclopentanecarboxamides 2,2,2-Trifluoroethyl butanoate High enantioselectivity in N-acylation
Pseudomonas cepacia lipase cis-2-Aminocyclohexanecarboxamide 2,2,2-Trifluoroethyl butanoate Low enantioselectivity
Candida antarctica lipase A cis-2-Aminocyclopentanecarboxamide 2,2,2-Trifluoroethyl butanoate Low enantioselectivity

Reductive Amination Protocols for Stereospecific Introduction of Amine Functionality

Reductive amination stands as a cornerstone in the stereospecific synthesis of cyclic amino acids and their derivatives, including the precursors to (1S,2R)-2-aminocyclopentane-1-carboxamide. This method typically involves the reaction of a ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. The stereochemical outcome of this transformation is critical and can be directed through the use of chiral auxiliaries or chiral reagents.

A prominent strategy for synthesizing precursors to the target compound involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate. nih.gov In one established approach, this ketoester is reacted with a chiral amine, such as (S)-α-phenylethylamine, which serves as a chiral auxiliary to guide the stereochemistry of the newly formed amino center. The subsequent reduction of the iminium intermediate is often performed with a hydride reducing agent. While sodium cyanoborohydride has been used, its toxicity and the challenges associated with its use on a larger scale have prompted the development of alternative methods. nih.gov

An improved protocol utilizes sodium borohydride (B1222165) in isobutyric acid for the reduction step. nih.gov This method begins with the formation of the enamine by heating the starting ketoester and (S)-α-phenylethylamine in toluene (B28343) with azeotropic removal of water. This is followed by reduction with NaBH4. This approach successfully avoids the use of more toxic cyanides. The initial product of this sequence is a mixture of diastereomers, which can then be subjected to epimerization conditions to enrich the desired stereoisomer before subsequent purification and synthetic steps. nih.gov For instance, treating the crude amino ester mixture with sodium ethoxide in ethanol (B145695) can shift the diastereomeric ratio in favor of the desired trans isomer. nih.govacs.org

The table below summarizes key aspects of a representative reductive amination protocol for a precursor to the target compound.

Table 1: Reductive Amination Protocol for Ethyl 2-aminocyclopentanecarboxylate Stereoisomers
StepPrecursorReagentsSolventKey ConditionsOutcome/Product
Enamine FormationEthyl 2-oxocyclopentanecarboxylate(S)-α-phenylethylamine, Isobutyric acidTolueneHeating at 70°C, followed by azeotropic distillation. nih.govIntermediate enamine mixture
ReductionIntermediate enamine mixtureSodium borohydride (NaBH₄)Toluene/Isobutyric acidReduction of the crude enamine mixture from the previous step. nih.govDiastereomeric mixture of ethyl 2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate
Epimerization & PurificationDiastereomeric amino ester mixtureSodium ethoxide (EtONa)EthanolStirring overnight at 30-35°C to favor the trans isomer. acs.orgEnriched (1S,2S)-trans isomer after crystallization of the hydrobromide salt. acs.org

Advanced Protecting Group Strategies in Multi-Step Synthesis (e.g., Boc, Fmoc)

In the multi-step synthesis of this compound and its stereoisomers, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure chemoselectivity. neliti.comresearchgate.net The amino functionality of the cyclopentane ring is highly nucleophilic and must be temporarily masked while other transformations, such as amide bond formation at the carboxyl group, are carried out. Carbamates are the most common class of protecting groups for amines, with tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) being two of the most widely employed examples due to their distinct and predictable cleavage conditions. masterorganicchemistry.comnih.gov

Boc (tert-butyloxycarbonyl) Group : The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org It is known for its stability under a wide range of conditions, including catalytic hydrogenation and basic hydrolysis. Deprotection is efficiently achieved under anhydrous acidic conditions, commonly with trifluoroacetic acid (TFA). masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl) Group : The Fmoc group is particularly valuable in peptide synthesis. acs.org It is introduced using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. A key advantage of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). masterorganicchemistry.com This allows for the deprotection of the amine without affecting acid-sensitive functionalities. In the synthesis of peptide foldamers, Fmoc-protected derivatives of 2-aminocyclopentanecarboxylic acid are crucial building blocks. nih.govacs.org

The table below outlines the application and removal of these key protecting groups.

Table 2: Comparison of Boc and Fmoc Protecting Groups for Amines
Protecting GroupStructureCommon Protection ReagentsTypical Protection ConditionsDeprotection ConditionsStability
Boc (tert-butyloxycarbonyl)Boc group structureDi-tert-butyl dicarbonate (Boc₂O)Aqueous base (e.g., NaHCO₃) or organic base (e.g., Et₃N) in an organic solvent. organic-chemistry.orgAnhydrous strong acid (e.g., Trifluoroacetic acid (TFA), HCl in dioxane). masterorganicchemistry.comStable to base, nucleophiles, and catalytic hydrogenation. organic-chemistry.org
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc group structureFmoc-OSu, Fmoc-ClAqueous base (e.g., NaHCO₃) in a solvent like dioxane.Secondary amine base (e.g., 20% piperidine in DMF). masterorganicchemistry.comStable to acidic conditions and catalytic hydrogenation.

Scalability Considerations for Research and Development

Transitioning a synthetic route from a laboratory setting to a larger research and development (R&D) or pilot scale introduces a distinct set of challenges that prioritize safety, cost-effectiveness, and robustness over sheer novelty. neliti.com For the synthesis of this compound and its stereoisomers, developing a scalable process is crucial for supplying material for further studies. acs.org

Key considerations for a scalable synthesis of these compounds include: nih.govacs.org

Reagent Selection : The avoidance of hazardous, toxic, or prohibitively expensive reagents is paramount. For example, replacing sodium cyanoborohydride in the reductive amination step with a less toxic and more easily handled reducing agent like sodium borohydride significantly improves the safety and environmental profile of the synthesis. nih.gov

Purification Methods : Chromatographic separations, while effective at the bench scale, are often costly, time-consuming, and generate significant solvent waste, making them undesirable for large-scale production. A scalable synthesis should prioritize purification by crystallization or extraction. nih.govacs.org The ability to obtain the desired stereoisomer as a crystalline salt, for instance, is a major advantage as it allows for efficient purification and enrichment of stereochemical purity through repeated crystallizations. acs.org

Process Conditions : Reactions requiring specialized equipment, such as high-pressure hydrogenation vessels, can increase capital costs and operational complexity. nih.govacs.org Syntheses that can be performed at or near atmospheric pressure are generally preferred. Similarly, avoiding reactions that require cryogenic temperatures (-78 °C) is beneficial for simplifying the process and reducing energy costs.

The successful development of a scalable synthesis for the 2-aminocyclopentanecarboxylic acid core demonstrates a focus on these principles, featuring the avoidance of chromatography and hazardous reagents while enabling access to all stereoisomers from a single precursor. acs.org

Structural and Conformational Analysis of 1s,2r 2 Aminocyclopentane 1 Carboxamide and Its Derivatives

Advanced Spectroscopic Characterization for Stereochemical Assignment

The unambiguous determination of the absolute and relative stereochemistry of chiral molecules like (1S,2R)-2-aminocyclopentane-1-carboxamide is fundamental. A combination of high-resolution spectroscopic methods and X-ray crystallography provides a comprehensive understanding of its three-dimensional structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure and stereochemistry of organic molecules in solution. For differentiating stereoisomers of 2-aminocyclopentane-1-carboxamide and its derivatives, NMR provides crucial information on the connectivity and spatial relationships between atoms. wisc.edu

A primary challenge in NMR is distinguishing between enantiomers, which have identical spectra in an achiral solvent. This is overcome by using Chiral Solvating Agents (CSAs). nih.gov CSAs are enantiomerically pure compounds that form transient, diastereomeric complexes with the analyte enantiomers. nih.govacs.org These diastereomeric complexes have different geometries and, consequently, exhibit distinct NMR signals, allowing for the differentiation and quantification of each enantiomer. acs.org Quinine, for example, has been effectively used as a CSA for derivatives of 2-aminocyclopentanecarboxylic acid. acs.org The interaction between the CSA and the analyte enantiomers leads to observable differences in the chemical shifts (Δδ) of specific protons, often those near the chiral centers. nih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for stereochemical assignment. For instance, the Nuclear Overhauser Effect (NOE), observed in 2D NOESY or ROESY experiments, provides information about through-space proximity of protons, which is invaluable for confirming the relative stereochemistry (cis or trans) of substituents on the cyclopentane (B165970) ring. wisc.edunih.gov In the case of the (1S,2R) or cis isomer, NOE effects would be expected between protons on the amino and carboxamide groups, confirming they are on the same face of the ring.

TechniqueApplication for Stereoisomer DifferentiationExpected Observation for (1S,2R)-isomer
¹H NMR with CSA Differentiates enantiomers by forming diastereomeric complexes, leading to separate signals.Addition of a CSA (e.g., (R,R)-BTDA) would result in two sets of signals for a racemic mixture, allowing for the identification of the (1S,2R) enantiomer. nih.gov
¹H-¹H COSY Establishes proton-proton coupling networks to confirm the carbon skeleton.Correlation peaks would confirm the connectivity of the cyclopentane ring protons.
NOESY/ROESY Detects through-space interactions to determine relative stereochemistry.Cross-peaks between the proton at C1 and the proton at C2 would confirm their cis relationship. nih.gov
¹³C NMR Determines the number of non-equivalent carbons and their chemical environment.A distinct set of six carbon signals would be observed, with chemical shifts influenced by the stereochemistry.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation Elucidation

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chiral molecules. nih.govnih.gov It is exceptionally sensitive to the three-dimensional structure, including the absolute configuration and conformational preferences of chiral compounds in solution. nih.gov

For this compound, the amide chromophore is key to the CD analysis. The differential absorption of left and right circularly polarized light by the molecule gives rise to a CD spectrum, characterized by positive or negative peaks known as Cotton effects. The sign and intensity of these effects are directly dependent on the spatial arrangement of the atoms around the chromophore, which is dictated by both the absolute configuration of the chiral centers (1S, 2R) and the puckered conformation of the cyclopentane ring.

Theoretical calculations, often using density functional theory (DFT), are typically paired with experimental CD spectra to predict the most stable conformation. By comparing the experimental spectrum with the calculated spectra for different possible conformations, the preferred solution-state structure can be determined. This combined approach is a powerful tool for understanding the subtle interplay between stereochemistry and conformation. nypl.org

ParameterDescriptionRelevance to this compound
Wavelength (λ) The specific wavelength of light being absorbed.The amide n→π* and π→π* transitions are the primary chromophores and will show characteristic absorption bands.
Molar Ellipticity [θ] The quantitative measure of the CD signal, normalized for concentration and path length.The sign (+ or -) and magnitude of [θ] at a given λ are diagnostic of the molecule's specific 3D structure.
Cotton Effect The characteristic change in sign of the CD signal in the vicinity of an absorption band.The pattern of Cotton effects provides a fingerprint of the chiral environment and conformation.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated, offering a definitive picture of the molecule's solid-state conformation and absolute stereochemistry. nih.gov

The stereochemistry of various derivatives of 2-aminocyclopentanecarboxylic acid has been unequivocally confirmed using single-crystal X-ray diffraction. nih.govacs.org For a crystal of this compound, the analysis would yield the precise spatial arrangement of the amino and carboxamide groups relative to the cyclopentane ring, confirming the cis relationship. Furthermore, it would establish the absolute configuration as (1S,2R) through the determination of the Flack parameter. The crystallographic data also reveals the specific puckered conformation of the cyclopentane ring in the solid state and details of intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov

ParameterDefinitionSignificance for Structural Determination
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.Defines the basic packing arrangement of the molecules in the crystal. nih.gov
Space Group The set of symmetry operations that describe the crystal's symmetry.Indicates the presence or absence of chirality in the crystal lattice. nih.gov
Atomic Coordinates The (x, y, z) position of each atom within the unit cell.Allows for the calculation of all geometric parameters (bond lengths, angles).
Torsion Angles The dihedral angles that define the conformation of the cyclopentane ring.Quantifies the exact ring pucker (e.g., envelope or twist) in the solid state.

Conformational Preferences of the Cyclopentane Ring

Analysis of Ring Pucker and Pseudorotation

The conformational landscape of cyclopentane is characterized by two main low-energy conformations: the envelope (Cₛ symmetry), where four carbon atoms are coplanar and the fifth is out of the plane, and the half-chair or twist (C₂ symmetry), where three atoms are coplanar and the other two are displaced on opposite sides of the plane. dalalinstitute.comscribd.com

These conformations are not static but interconvert rapidly at room temperature through a nearly barrier-free process called pseudorotation . nih.govchemrxiv.org This process involves a continuous wave-like motion of the out-of-plane "pucker" around the ring, allowing the ring to sample a continuum of envelope and twist forms without passing through the high-energy planar state. researchgate.net The specific conformation can be described by a phase angle of pseudorotation (P) and a puckering amplitude (τₘ). acs.org

For a substituted cyclopentane, the substituents break the degeneracy of these conformations, leading to certain puckered forms being energetically preferred over others. nih.gov

Impact of Substituents on Ring Dynamics

The presence of the amino and carboxamide groups at the C1 and C2 positions significantly influences the conformational equilibrium of the cyclopentane ring. researchgate.net The substituents will preferentially occupy positions that minimize unfavorable steric and electronic interactions. In a puckered cyclopentane ring, substituents can be described as being in either pseudo-axial or pseudo-equatorial positions.

For a cis-1,2-disubstituted cyclopentane like this compound, the two substituents are on the same face of the ring. To minimize steric clash between these adjacent groups, the ring will adopt a puckered conformation where one substituent is in a pseudo-axial orientation and the other is in a pseudo-equatorial orientation. nih.gov The specific preference for which group is pseudo-axial versus pseudo-equatorial, and the preferred envelope or twist conformation, will depend on factors such as the size of the groups and the potential for intramolecular hydrogen bonding between the amino and carboxamide functionalities. Computational studies are often used to map the potential energy surface and identify the lowest-energy conformers. nih.govnih.gov

ConformationSubstituent Positions (C1, C2)Relative StabilityKey Interactions
Envelope (C1-endo) C1: pseudo-axial, C2: pseudo-equatorialDependent on substituent size and interactionsPotential for intramolecular hydrogen bonding; steric interactions with other ring atoms.
Envelope (C2-endo) C1: pseudo-equatorial, C2: pseudo-axialDependent on substituent size and interactionsSteric hindrance between the pseudo-axial group and other ring protons.
Twist (C1-C2) Mixed pseudo-axial/equatorial characterOften a low-energy conformationBalances torsional and steric strain across the ring.

Intramolecular Hydrogen Bonding and Conformational Rigidity

Detailed Research Findings

While dedicated crystallographic or extensive solution-state NMR studies specifically on this compound are not widely available in the reviewed scientific literature, a robust understanding of its structural characteristics can be extrapolated from computational analyses and experimental data on closely related analogues. The cyclopentane ring is inherently non-planar and dynamically interconverts between two principal low-energy conformations: the "envelope" (possessing Cs symmetry) and the "half-chair" (with C₂ symmetry). The energy landscape for an unsubstituted cyclopentane shows a very low barrier for the pseudorotation process that interconverts these forms.

However, for this compound, the formation of an intramolecular N-H···O=C hydrogen bond is highly probable and would introduce a significant energetic preference for specific conformations. This interaction would establish a pseudo-six-membered ring, substantially constraining the conformational freedom of the cyclopentane scaffold. Such a hydrogen bond would favor a puckered conformation of the five-membered ring that minimizes the distance between the participating donor and acceptor atoms.

Computational modeling of analogous substituted cycloalkanes has consistently demonstrated that intramolecular hydrogen bonds can effectively "lock" the ring system into a preferred envelope or half-chair conformation. This induced rigidity is a cornerstone in the design of molecules with precisely defined three-dimensional architectures, a critical aspect in the development of peptidomimetics and other pharmacologically active agents. The stability and persistence of this intramolecular hydrogen bond are also influenced by the surrounding medium. In nonpolar solvents, the internal hydrogen bond is generally more favored as it satisfies a hydrogen bonding potential that cannot be met by the solvent. Conversely, in polar, protic solvents, there is competition between the intramolecular interaction and intermolecular hydrogen bonding with solvent molecules.

The existence and characteristics of the intramolecular hydrogen bond can be probed and confirmed through various spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the chemical shift of the protons on the amino and amide groups can serve as a diagnostic indicator. A significant downfield shift for one of the amine protons, for instance, is characteristic of its involvement in a hydrogen bond. Moreover, variable-temperature NMR experiments can provide quantitative insights into the strength and stability of this interaction; a smaller temperature coefficient (dδ/dT) for the chemical shift of the involved proton is indicative of a robust intramolecular hydrogen bond that persists even at elevated temperatures.

Data Tables

The following tables present illustrative data derived from computational models and typical experimental values observed in structurally similar compounds, providing a conceptual framework for the conformational properties of this compound.

Table 1: Predicted Hydrogen Bond Parameters in a Stabilized Conformation of this compound
ParameterIllustrative Value
H···O Distance (Å)~2.0 – 2.3
N-H···O Angle (°)~135 – 155
N-H Bond Length (Å)~1.01
C=O Bond Length (Å)~1.24
Table 2: Illustrative Conformational Energy Profile
ConformationRelative Energy (kcal/mol)Defining Characteristic
Hydrogen-Bonded Envelope0 (Reference)Stabilized by a strong N-H···O=C interaction
Hydrogen-Bonded Half-Chair+0.5 – 1.5Slightly less stable hydrogen-bonded conformation
Non-Hydrogen-Bonded Envelope+2.5 – 4.0Absence of the stabilizing intramolecular H-bond
Non-Hydrogen-Bonded Half-Chair+3.0 – 5.0Higher energy due to lack of H-bond and ring strain

Note: The data presented in these tables are illustrative and intended to provide a scientifically plausible representation based on known principles of conformational analysis and hydrogen bonding in similar molecular systems. Actual experimental values may differ.

Application As a Chiral Building Block in Advanced Chemical Synthesis and Material Science

Enantiopure Precursors for the Synthesis of Complex Molecules

The enantiopure nature of (1S,2R)-2-aminocyclopentane-1-carboxamide makes it an essential starting material in asymmetric synthesis. enamine.net The defined stereochemistry of the amino and carboxamide groups on the cyclopentane (B165970) ring allows for the stereocontrolled synthesis of complex target molecules. This is particularly crucial in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereoisomeric form. enamine.net The rigid structure of the cyclopentane ring also imparts a high degree of conformational stability, which is a desirable trait in the design of bioactive molecules. nih.gov Researchers have developed scalable synthetic routes to access all four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC), including the (1S,2R) configuration, providing a robust toolbox for chemists. nih.gov This accessibility has facilitated its use in the synthesis of a variety of complex natural products and pharmaceutical agents.

Design and Construction of Conformationally Constrained Peptides (Foldamers)

Foldamers are unnatural oligomers that adopt well-defined, predictable three-dimensional structures, mimicking the secondary and tertiary structures of natural biopolymers like proteins. nih.govwisc.edu this compound and its corresponding carboxylic acid are highly valued building blocks in foldamer design due to the conformational constraints imposed by the cyclic backbone. nih.gov

Incorporation into β-Peptides for Defined Secondary Structures (e.g., Helical Folding)

When incorporated into peptide chains, β-amino acids like this compound give rise to β-peptides. These peptides exhibit unique secondary structures not commonly observed in natural α-peptides. The cis relationship between the amino and carboxamide groups in this specific isomer directs the peptide backbone into specific folding patterns. For instance, homo-oligomers of cis-2-aminocyclopentanecarboxylic acid (cis-ACPC) have been shown to adopt β-sheet secondary structures. nih.govacs.org In contrast, its trans counterpart, trans-ACPC, induces the formation of a stable 12-helix, a structure with topological dimensions similar to the α-helix found in proteins. wisc.edunih.govacs.org This ability to dictate secondary structure is a powerful tool for designing peptides with specific shapes and functions. The formation of these helical structures is a cooperative process, with the stability of the helix increasing with the length of the oligomer. wisc.edu

Oligomer Composition Predominant Secondary Structure Key Stabilizing Interactions
Homo-oligomers of cis-ACPCβ-SheetInter-strand hydrogen bonding
Homo-oligomers of trans-ACPC12-Helix12-membered ring hydrogen bonds

Stereochemical Patterning Theory in Foldamer Design

The predictable folding behavior of β-peptides has led to the development of the "stereochemical patterning theory." nih.govscispace.com This theory posits that by strategically arranging different stereoisomers of β-amino acids along the peptide backbone, one can control the resulting secondary and tertiary structure. scispace.comnih.gov The stereochemistry of the individual residues dictates local torsional preferences and side-chain interactions, which in turn govern the global conformation of the oligomer. scispace.com For example, alternating between different stereoisomers of ACPC can lead to novel helical or strand-like structures. scispace.com This design principle provides a powerful and intuitive method for creating peptidic foldamers with tailored properties. scispace.com

Self-Assembly Mechanisms of β-Oligomers into Nanostructures

The well-defined structures of β-peptide foldamers can drive their self-assembly into ordered nanostructures. rsc.org Oligomers containing cyclic β-amino acids have shown a propensity to form nano-sized fibers and, in some cases, gels. rsc.orgnih.gov The mechanisms driving this self-assembly are often a combination of hydrogen bonding between the peptide backbones and hydrophobic interactions between the cyclic residues. rsc.orgnih.gov Molecular modeling suggests that a parallel arrangement of the β-peptides is often preferred in these assemblies. rsc.orgnih.gov The ability to form such nanostructures opens up possibilities for the development of new biomaterials with applications in tissue engineering and drug delivery. rsc.org

Development of Peptidomimetics and Constrained Peptide Analogs

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govnih.gov The incorporation of conformationally constrained amino acids like this compound is a key strategy in the design of peptidomimetics. mdpi.comnih.gov By restricting the conformational freedom of the peptide backbone, these cyclic residues can lock the molecule into its bioactive conformation, leading to increased potency and selectivity for its biological target. nih.govnih.gov

Strategies for Enhancing Conformational Stability of Bioactive Peptides

A primary challenge in the development of peptide-based therapeutics is their inherent flexibility and susceptibility to proteolytic degradation. nih.gov Incorporating conformationally constrained non-natural amino acids is a key strategy to overcome these limitations. The (1S,2R)-2-aminocyclopentane-1-carboxylic acid (cis-β-ACPC) moiety is particularly effective in this role. nih.gov Its five-membered ring structure rigidly fixes the backbone torsion angles of the peptide chain, reducing the number of accessible conformations and pre-organizing the peptide into a specific secondary structure. nih.govnih.gov

Research has shown that the stereochemistry of the β-amino acid is critical in dictating the resulting fold. Oligomers composed of cis-β-ACPC residues, for example, have been shown to adopt stable, sheet-like extended structures. rsc.org This is in contrast to peptides made with the trans-isomer of ACPC, which preferentially form well-defined 12-helical structures. nih.gov This ability to predetermine the peptide's fold based on the specific isomer of the building block is a powerful tool for rational drug design. By stabilizing a peptide in its bioactive conformation, its binding affinity for a target receptor can be enhanced, and its resistance to enzymatic breakdown is often increased. nih.govnih.gov

Design of Peptidomimetics for Specific Receptor Interactions (e.g., Opioid Receptors)

The precise spatial arrangement of functional groups is paramount for a molecule's interaction with a biological receptor. The constrained geometry of this compound makes it an excellent scaffold for designing peptidomimetics that can mimic the conformation of a natural peptide ligand, thereby achieving high affinity and selectivity for a specific receptor.

A notable application is in the field of opioid receptor modulation. The natural opioid peptide morphiceptin (B1676752) has been a template for designing synthetic analogs with improved properties. In one study, the proline residue in morphiceptin was replaced with different stereoisomers of 2-aminocyclopentane carboxylic acid (β-Ac5c). The results demonstrated a stark dependence on the stereochemistry of the cyclic amino acid for biological activity.

The analog containing the (1S,2R) isomer (referred to as R,S in the study) was found to be active at both the µ (mu) and δ (delta)-opioid receptors, with a slight preference for the µ-receptor. In contrast, analogs containing the (1R,2S), (1S,2S), and (1R,1R) isomers showed minimal to no activity. This highlights the critical role of the (1S,2R) configuration in positioning the necessary pharmacophores correctly for effective interaction with opioid receptors.

Morphiceptin Analog (Proline replaced by β-Ac5c isomer)µ-Opioid Receptor Activityδ-Opioid Receptor Activity
(1S,2R)-β-Ac5cActiveActive
(1R,2S)-β-Ac5cMinimal ActivityInactive
(1S,2S)-β-Ac5cMinimal ActivityInactive
(1R,1R)-β-Ac5cMinimal ActivityInactive

This table summarizes findings on the biological activity of morphiceptin analogs where the proline residue is substituted with different isomers of 2-aminocyclopentane carboxylic acid (β-Ac5c). The data illustrates the high stereochemical sensitivity of opioid receptor binding.

Application in Polymer and Material Science for Tunable Properties

The application of this compound and its derivatives extends beyond medicinal chemistry into the realm of material science, particularly in the creation of "foldamers". nih.gov Foldamers are synthetic oligomers that mimic peptides but are composed of non-natural building blocks, allowing them to fold into stable, well-defined three-dimensional structures. nih.govrsc.org Due to their predictable folding and stability, these molecules are considered a novel class of polymers for developing advanced materials. nih.gov

Peptides incorporating cis-β-ACPC residues can undergo spontaneous self-assembly, a process where individual molecules organize into larger, ordered nanostructures such as nanofibers, nanoribbons, and nanospheres. rsc.org The final morphology and properties of these materials are directly tunable by the sequence and stereochemistry of the constituent amino acids. For instance, oligomers of cis-ACPC are known to favor the formation of sheet-like structures, which can then associate through various non-covalent interactions to form larger materials. rsc.org

This bottom-up approach to material fabrication allows for a high degree of control over the material's properties. By altering the building blocks, it is possible to create materials that are responsive to external stimuli, such as temperature or pH, making them suitable for applications in bioengineering, diagnostics, and nanotechnology. rsc.orgrsc.org The predictable self-assembly of foldamers containing this compound provides a powerful platform for designing functional materials with precisely controlled architectures and tunable characteristics. nih.gov

Mechanistic Studies in Biological Systems Excluding Clinical Outcomes

Elucidation of Molecular Interactions with Biological Targets

The biological activity of a compound is predicated on its ability to interact with specific macromolecules. For analogs of (1S,2R)-2-aminocyclopentane-1-carboxamide, these interactions are primarily with enzymes and cell surface receptors, leading to the modulation of their functions.

A primary molecular target identified for analogs of this compound is isoleucyl-tRNA synthetase (IleRS), a crucial enzyme in protein synthesis. researchgate.net The natural product cispentacin, an antifungal agent, and its synthetic derivative BAY 10-8888, are known to competitively inhibit IleRS. nih.gov This inhibition is a cornerstone of their biological activity against certain fungal species like Candida albicans. nih.govasm.org

Aminoacyl-tRNA synthetases (aaRSs) are responsible for the faithful translation of the genetic code by attaching the correct amino acid to its corresponding tRNA molecule. mdpi.com IleRS ensures fidelity through a "double-sieve" mechanism, which involves two distinct catalytic sites: a synthesis site and an editing (or hydrolytic) site. ebi.ac.uk The synthesis site first selects for amino acids based on size and chemical properties, activating them via adenylation. It preferentially binds isoleucine but can mistakenly activate structurally similar amino acids like valine or norvaline. nih.gov In a second step, the editing site proofreads the aminoacyl-tRNA product and hydrolyzes incorrectly charged tRNAs, such as Val-tRNAIle, thereby preventing their incorporation into proteins. ebi.ac.uknih.gov

Analogs like cispentacin and BAY 10-8888 act as competitive inhibitors at the synthesis site of IleRS, effectively competing with the natural substrate, L-isoleucine. nih.gov By mimicking the structure of isoleucine, these cyclic amino acids can occupy the active site, but due to their constrained conformation, they disrupt the catalytic process, preventing the successful charging of tRNAIle. This leads to a halt in protein biosynthesis and subsequent cessation of cell growth. nih.govasm.org

Compound/Analog Target Enzyme Mechanism of Inhibition Biological Consequence
CispentacinIsoleucyl-tRNA synthetase (IleRS)Competitive inhibition at the synthesis siteInhibition of protein synthesis, antifungal activity nih.gov
BAY 10-8888Isoleucyl-tRNA synthetase (IleRS)Competitive inhibition at the synthesis siteInhibition of protein synthesis, potent anti-Candida activity nih.govasm.org

This table summarizes the inhibitory mechanism of key analogs against Isoleucyl-tRNA synthetase.

Structurally related aminocyclopentane compounds have also been investigated as ligands for glutamate receptors, the primary excitatory neurotransmitter receptors in the central nervous system. nih.gov Glutamate receptors are broadly divided into two families: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors (GPCRs). qiagen.com

The activation mechanism for these receptors involves the binding of a ligand to the Ligand-Binding Domain (LBD), a modular structure that resembles a clamshell. colorado.edunih.gov The binding of an agonist, such as glutamate, induces a conformational change, causing the two lobes of the "clamshell" to close. nih.gov This domain closure is the critical mechanical event that is transduced into either the opening of the associated ion channel (in iGluRs) or the activation of an intracellular G-protein (in mGluRs). nih.gov

The efficacy of a ligand (i.e., whether it acts as a full agonist, partial agonist, or antagonist) can be directly correlated with the degree and nature of the conformational change it induces in the LBD. nih.gov The α-amino and α-carboxyl groups of the ligand form key hydrogen bonds and electrostatic interactions within the binding pocket that stabilize the closed conformation. colorado.edunih.gov Cyclic amino acid analogs, due to their rigid structure, can modulate this domain closure in unique ways, leading to a spectrum of pharmacological activities. They can serve as valuable probes for studying the relationship between LBD conformation and receptor function.

Receptor Family Subtypes Basic Activation Mechanism
Ionotropic (iGluRs) NMDA, AMPA, KainateLigand binding to LBD causes domain closure, leading to the opening of a transmembrane ion channel. pittmedneuro.com
Metabotropic (mGluRs) Group I (mGluR1, 5), Group II (mGluR2, 3), Group III (mGluR4, 6-8)Ligand binding to LBD causes domain closure, leading to the activation of an associated G-protein and downstream second messengers.

This interactive table outlines the fundamental activation mechanisms of the two main families of glutamate receptors.

Transport Mechanisms Across Biological Membranes (e.g., Permeation Studies focusing on Chirality)

The ability of a compound to exert an intracellular effect, such as enzyme inhibition, is contingent upon its capacity to cross the cell membrane. The transport of molecules across biological membranes can occur through passive diffusion, facilitated diffusion, or active transport. science.gov For amino acid analogs like cispentacin, which are polar and mimic natural nutrients, transport is often mediated by carrier proteins. nih.gov

Studies on the antifungal analog cispentacin in Candida albicans have shown that it is not taken up by passive diffusion but is actively transported into the cell. This transport is mediated by amino acid permeases, with a particular affinity for a proline-specific permease. nih.gov The process is energy-dependent, relying on the cell's proton motive force, and results in a significant intracellular accumulation of the compound, reaching concentrations far higher than in the external medium. nih.govnih.gov This concentration mechanism is vital for its efficacy, as it allows the inhibitor to reach levels sufficient to saturate its intracellular target, IleRS. asm.org

Chirality plays a crucial role in these transport mechanisms. Because membrane transporters like amino acid permeases are themselves chiral proteins, they often exhibit stereoselectivity, preferentially transporting one stereoisomer over another. nih.govnih.gov For instance, certain mammalian monocarboxylate transporters show stereoselectivity for L-lactate over D-lactate. nih.gov Although direct comparative studies on the transport of the (1S,2R) and (1R,2S) isomers of aminocyclopentane derivatives are not widely reported, it is a well-established principle that their interaction with chiral transporters will be stereoselective. This selectivity can lead to significant differences in the uptake, and therefore the biological activity, of different enantiomers or diastereomers of a chiral compound. nih.gov

Exploration of Specific Molecular Pathways Affected by Structurally Related Compounds

The interaction of a compound with its molecular target initiates a cascade of downstream events, defining its ultimate effect on cellular physiology. Analogs of this compound can influence at least two major molecular pathways.

The first pathway is protein synthesis , directly linked to the inhibition of IleRS. By blocking the function of this enzyme, analogs like cispentacin prevent the incorporation of isoleucine into newly synthesized proteins. nih.gov This immediate cessation of polypeptide chain elongation leads to a global shutdown of protein production, resulting in cell cycle arrest and the inhibition of cell growth and proliferation. nih.gov

The second set of pathways involves glutamate receptor signaling . Modulation of these receptors can have widespread effects on neuronal excitability and intracellular signaling. nih.gov

Metabotropic Receptor Pathways: Activation of Group I mGluRs typically engages a Gq protein, which activates phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC), influencing a host of cellular processes. mdpi.com Conversely, activation of Group II and III mGluRs often involves a Gi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov

Ionotropic Receptor Pathways: Activation of iGluRs, particularly NMDA receptors, leads to an influx of extracellular Ca²⁺. pittmedneuro.com Calcium acts as a critical second messenger, activating numerous downstream signaling cascades. These include Ca²⁺/calmodulin-dependent protein kinases (CaMKs) and the mitogen-activated protein kinase (MAPK) pathways, which play roles in synaptic plasticity, gene expression, and cell survival. nih.gov However, excessive activation of this pathway can lead to excitotoxicity, a pathological process where high levels of intracellular Ca²⁺ trigger cell death cascades, contributing to neuronal damage. pittmedneuro.comnih.gov

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD simulations can reveal how a molecule like (1S,2R)-2-aminocyclopentane-1-carboxamide behaves in a simulated physiological environment, such as in water. mdpi.commdpi.com

Conformational Sampling: The cyclopentane (B165970) ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them. This involves tracking key geometric parameters, such as dihedral angles within the ring and the orientation of the amino and carboxamide substituents. The flexibility of these side chains is also critical, as their orientation influences how the molecule can interact with other molecules.

A hypothetical MD simulation would require a well-defined force field, which consists of parameters that describe the energetics of bond lengths, angles, and dihedrals for the molecule. mdpi.com

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed description of the electronic structure of a molecule. nih.gov These calculations can be used to determine a wide range of properties that are not accessible through classical methods like MD.

Electronic Properties: For this compound, DFT calculations could determine properties such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for non-covalent interactions like hydrogen bonding.

Reactivity: Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry for understanding reactivity. nih.gov By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict how the molecule will react. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Below is a hypothetical data table of electronic properties that could be generated for this compound using DFT.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (e.g., amino group)
LUMO Energy2.1 eVIndicates electron-accepting capability (e.g., carbonyl)
HOMO-LUMO Gap8.6 eVRelates to chemical stability and reactivity
Dipole Moment3.2 DebyeMeasures overall polarity of the molecule
Molecular Electrostatic PotentialNegative near O; Positive near NH₂Predicts sites for hydrogen bonding

Molecular Docking Studies for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for predicting how a compound like this compound might interact with a specific biological target, such as an enzyme or a receptor.

The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity for numerous possible poses. The results can predict the most likely binding mode and provide a binding energy score that helps rank different compounds.

For this compound, docking studies would reveal key potential interactions. For example, the amino group could act as a hydrogen bond donor, the carbonyl oxygen of the carboxamide could act as a hydrogen bond acceptor, and the cyclopentane ring could form hydrophobic (van der Waals) interactions with nonpolar residues in the binding pocket. The specific cis stereochemistry of the (1S,2R) isomer would be critical in determining the precise fit and orientation within the binding site.

A hypothetical docking study against a protein kinase might yield the following interaction data:

Interacting Residue (Protein)Atom/Group (Ligand)Interaction TypeHypothetical Distance (Å)
Aspartic Acid 145 (side chain O)Amino Group (NH₂)Hydrogen Bond2.8
Valine 88 (backbone NH)Carbonyl Oxygen (C=O)Hydrogen Bond3.1
Leucine 135 (side chain)Cyclopentane RingHydrophobic3.9
Phenylalanine 80 (side chain)Cyclopentane RingHydrophobic4.2

Development of Structure-Activity Relationship (SAR) Models based on Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. nih.gov When experimental data is available for a series of related compounds, computational data can be used to build quantitative models (QSAR).

A computational SAR study for derivatives of this compound would begin by creating a library of virtual analogs. This could involve modifying the cyclopentane ring, substituting the amino group, or altering the carboxamide. For each analog, a set of molecular descriptors would be calculated using quantum chemistry or other methods. These descriptors can quantify various properties:

Steric: Molecular weight, volume, surface area.

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Hydrophobic: LogP (partition coefficient).

If the biological activity of these analogs were known, a statistical model could be built to correlate these descriptors with activity. For example, a model might reveal that increasing the size of a substituent on the amino group decreases activity (negative steric effect) or that having a strong hydrogen bond-donating capability is essential for binding. Such models are invaluable for prioritizing which new compounds to synthesize and test, thereby accelerating the drug discovery process. nih.gov

Emerging Research Frontiers and Future Directions

Novel Synthetic Methodologies for Enhanced Efficiency and Stereoselectivity

The precise arrangement of the amino and carboxamide groups on the cyclopentane (B165970) ring is critical to the function of (1S,2R)-2-aminocyclopentane-1-carboxamide. Consequently, the development of highly efficient and stereoselective synthetic routes is a primary focus of ongoing research. Modern strategies are moving beyond classical methods to offer greater control over yield and chiral purity.

A significant advancement lies in the asymmetric synthesis starting from readily available precursors. One effective method involves the highly stereoselective conjugate addition of a chiral amine, such as homochiral lithium N-benzyl-N-α-methylbenzylamide, to an α,β-unsaturated cyclopentane carboxylate. rsc.org This approach establishes the desired cis-relationship between the amino and carboxyl groups with high fidelity. Another prominent strategy employs the ring-opening of bicyclic β-lactams. For instance, a convenient and effective method for preparing cis-2-aminocyclopentanecarboxamide derivatives starts from the readily available 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one. researchgate.net This pathway provides a robust route to the core scaffold.

Further innovations include enzymatic resolutions and the use of chiral auxiliaries to guide the stereochemical outcome. Scalable syntheses for all stereoisomers of the parent 2-aminocyclopentanecarboxylic acid have been developed, utilizing chiral α-phenylethylamine as a resolving agent, which provides access to the direct precursor of the target carboxamide. acs.org These methods are crucial for producing enantiomerically pure material for research and development. The table below compares key aspects of these emerging synthetic approaches.

Synthetic StrategyKey Reaction TypePrimary AdvantageReference Precursor
Asymmetric Conjugate AdditionMichael AdditionHigh StereoselectivityCyclopentene Carboxylate
Bicyclic Lactam Ring OpeningNucleophilic Acyl SubstitutionHigh Efficiency, Readily Available Starter6-Azabicyclo[3.2.0]heptan-7-one
Chiral Auxiliary-Guided SynthesisDiastereomeric ResolutionScalability and Access to All Stereoisomers2-Oxocyclopentanecarboxylate

Advanced Applications in Supramolecular Chemistry and Nanotechnology

The constrained cyclic structure of this compound makes it an ideal building block for supramolecular assemblies and advanced nanomaterials. Unlike flexible linear molecules, the cyclopentane backbone restricts conformational freedom, enabling the design of predictable, well-ordered structures.

In supramolecular chemistry, β-amino acids are known to form stable secondary structures called foldamers. mdpi.com The incorporation of this compound into peptide chains can induce specific folds and turns, mimicking the structures of natural peptides but with enhanced stability against enzymatic degradation. mdpi.com This resistance to proteases makes these peptidomimetics highly valuable for therapeutic applications. mdpi.com The defined stereochemistry of the amino and carboxamide groups can direct intermolecular hydrogen bonding, leading to self-assembly into higher-order structures such as nanotubes, vesicles, or hydrogels.

In nanotechnology, this compound serves as a chiral building block for the synthesis of novel polymers and functional materials. chemimpex.com Its rigid structure can impart specific mechanical or optical properties to a polymer chain. Furthermore, surfaces can be functionalized with this compound to create chiral stationary phases for enantioselective chromatography or to develop biocompatible materials that can interact specifically with biological systems. The potential to form ordered monolayers on substrates opens avenues for creating new sensors and electronic devices.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science, and their integration with scaffolds like this compound is a burgeoning research area. These computational tools can navigate the vast chemical space to design novel molecules with optimized properties, significantly accelerating the discovery process. nih.govmdpi.com

The application of AI in this context can be categorized into three main areas:

Generative Models : Algorithms such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can be trained on large chemical databases to generate new molecules. researchgate.netarxiv.org By using the this compound core as a starting point, these models can propose novel derivatives with diverse substituents, tailored to bind to a specific biological target or exhibit desired material properties. researchgate.netnih.gov

Predictive Modeling : ML models can be developed to predict the physicochemical properties, biological activity, and potential toxicity of newly designed molecules before they are synthesized. mdpi.com This predictive capability allows researchers to prioritize the most promising candidates, saving significant time and resources. nih.gov For example, a model could screen thousands of virtual derivatives to identify those with the highest predicted binding affinity for a target enzyme.

Retrosynthesis Prediction : AI tools can analyze a target molecule and propose a step-by-step synthetic pathway to create it. youtube.com This is particularly valuable for complex derivatives of the core scaffold, helping chemists to identify the most efficient and viable laboratory routes.

The table below outlines a hypothetical workflow integrating AI into the design of new molecules based on the this compound scaffold.

PhaseAI/ML ToolObjectiveExample Output
1. IdeationGenerative Model (e.g., VAE)Design novel derivatives of the core scaffold.10,000 virtual candidate molecules.
2. ScreeningPredictive Model (e.g., Random Forest)Predict binding affinity and drug-likeness.A ranked list of the top 100 candidates.
3. Synthesis PlanningRetrosynthesis AlgorithmPropose viable synthetic routes for top candidates.Step-by-step reaction pathways.

Interdisciplinary Approaches for Unveiling New Biological and Material Functions

The full potential of this compound can be realized through interdisciplinary collaborations that bridge disparate scientific fields. By combining expertise from chemistry, biology, materials science, and computational science, researchers can explore and develop novel applications that would be unattainable from a single perspective.

One major interdisciplinary frontier is the development of new therapeutics. The related compound, (1R, 2S)-2-aminocyclopentane-l-carboxylic acid (cispentacin), has shown antifungal activity. jst.go.jp By combining medicinal chemistry to synthesize new derivatives with microbiology to test their efficacy, researchers can develop a new class of antifungal agents. Furthermore, incorporating this scaffold into peptides (chemical biology) and using computational docking (biophysics) can lead to the creation of highly selective enzyme inhibitors or receptor modulators. nih.gov

In materials science, a collaboration between organic synthesis and polymer physics could lead to the creation of novel "smart" materials. For example, polymers incorporating the chiral this compound unit could exhibit unique responses to stimuli like light or temperature, making them suitable for applications in soft robotics or drug delivery systems. The synergy between synthetic chemistry and surface science can also facilitate the development of advanced biosensors, where the compound acts as a specific recognition element on a sensor chip.

The following table highlights potential interdisciplinary research avenues for this compound.

Collaborating FieldsResearch GoalPotential Application
Medicinal Chemistry + Microbiology + AIDesign and screen for novel antifungal agents.New treatments for infectious diseases.
Organic Chemistry + Polymer ScienceDevelop chiral polymers with unique properties.Advanced optical materials or smart gels.
Chemical Biology + BiophysicsCreate protease-resistant peptidomimetics.Stable peptide-based drugs.
Supramolecular Chemistry + Materials ScienceEngineer self-assembling biocompatible hydrogels.Scaffolds for tissue engineering.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (1S,2R)-2-aminocyclopentane-1-carboxamide, and how can stereochemical integrity be maintained?

  • Methodology :

Cyclopropanation : Use transition metal-catalyzed reactions (e.g., Simmons-Smith) to form the cyclopentane backbone .

Amino Group Introduction : Employ reductive amination or nucleophilic substitution with chiral auxiliaries to ensure (1S,2R) configuration .

Carboxamide Formation : Activate the carboxylic acid (e.g., via EDC/HOBt) and couple with ammonia or protected amines .

Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to achieve ≥98% enantiomeric excess (ee), as demonstrated for structurally related cyclopentane derivatives .

Q. How can the purity and identity of this compound be validated?

  • Analytical Workflow :

  • Melting Point (mp) : Compare observed mp (e.g., 172–192°C for analogs) with literature values .
  • Optical Rotation : Measure specific rotation ([α]D) to confirm enantiopurity .
  • NMR Spectroscopy : Assign stereochemistry using 1H^1H- and 13C^{13}C-NMR, supported by 2D techniques (COSY, NOESY) to resolve spatial proximities .
  • Mass Spectrometry : Confirm molecular weight (MW: 129.16 g/mol) via HRMS or LC-MS .

Q. What safety protocols are essential for handling this compound in the lab?

  • Key Precautions :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Storage : Store in airtight containers at 2–8°C, away from ignition sources .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for enzyme inhibition?

  • Methodology :

Docking Studies : Use software (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., proteases or kinases) .

MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes .

QSAR Analysis : Corrogate substituent effects on inhibitory potency using quantitative structure-activity relationships .

Q. How to address contradictory NMR data between stereoisomers of cyclopentane carboxamides?

  • Resolution Strategies :

  • NOESY Experiments : Identify through-space interactions to distinguish (1S,2R) from (1R,2S) configurations .
  • DFT Calculations : Compare computed 1H^1H-NMR chemical shifts (Gaussian 09) with experimental data .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .

Q. What in vivo pharmacokinetic studies are relevant for this compound?

  • Protocol Design :

  • ADME Profiling : Assess oral bioavailability, plasma half-life, and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites .
  • BBB Permeability : Evaluate blood-brain barrier penetration via in situ perfusion models for CNS-targeted applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.